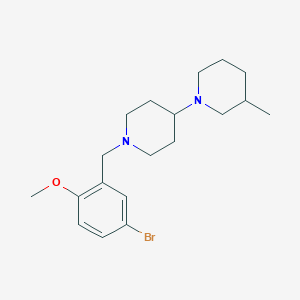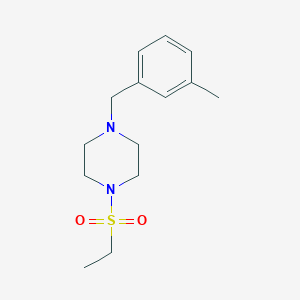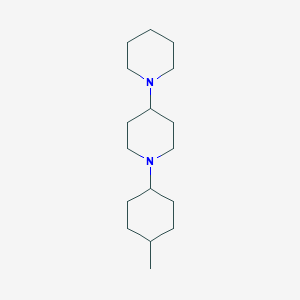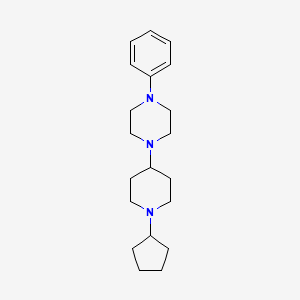methanone](/img/structure/B10885985.png)
[4-(4-Methoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzyl)piperazinomethanone: is an organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and a 1-naphthylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a 4-methoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 1-Naphthylmethanone: The intermediate is then coupled with 1-naphthylmethanone. This step often involves a condensation reaction facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of 1-(hydroxymethyl)naphthalene derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological pathways.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 4-(4-methoxybenzyl)piperazinomethanone is largely dependent on its interaction with biological targets. It is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized to influence pathways related to serotonin and dopamine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylbenzyl)piperazinomethanone
- 4-(3-Methoxybenzyl)piperazinomethanone
- 4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone
Uniqueness
- Structural Features : The presence of both a methoxybenzyl group and a naphthylmethanone moiety makes it unique compared to other piperazine derivatives.
- Pharmacological Potential : Its unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development.
This detailed overview provides a comprehensive understanding of 4-(4-methoxybenzyl)piperazinomethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C23H24N2O2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-27-20-11-9-18(10-12-20)17-24-13-15-25(16-14-24)23(26)22-8-4-6-19-5-2-3-7-21(19)22/h2-12H,13-17H2,1H3 |
InChI-Schlüssel |
AWRCVRGNNDCCNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)

![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine](/img/structure/B10885909.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10885932.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885937.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
![(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10885943.png)


![1-(2,4-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885957.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10885960.png)
